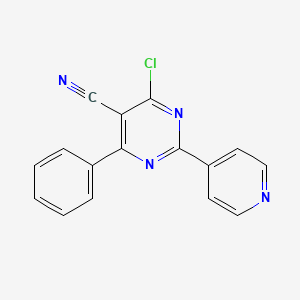

4-氯-6-苯基-2-(4-吡啶基)-5-嘧啶甲腈

描述

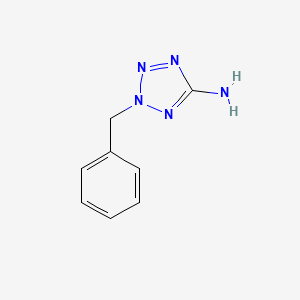

The compound 4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative that has been the subject of various studies due to its potential as a chemotherapeutic agent and its role in the synthesis of other biologically active compounds. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The chlorine and phenyl substitutions on the pyrimidine ring can significantly alter the compound's chemical properties and biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One environmentally friendly approach is the ultrasound-mediated one-pot synthesis, which has been used to create 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives with potential anticancer activities . Another green synthesis method involves a one-step synthesis of 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile using potassium carbonate in water . Additionally, traditional heating methods and microwave assistance have been employed to synthesize 4-chloro-6-substituted phenyl pyrimidines, which are key intermediates for several enzyme inhibitors .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the molecular structure of pyrimidine derivatives. These studies provide insights into the equilibrium geometry, vibrational wave numbers, and electronic structure polarization. For instance, the molecular structure of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile has been analyzed, revealing the molecule's stability and charge delocalization through NBO analysis .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For example, the transformation of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile into 4-aminopyrido[2,3-d]pyrimidines and 2-(pyrid-2-yl)guanidines has been studied, with proposed mechanisms for these transformations . The chemical behavior of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has also been investigated, leading to the synthesis of various nitrogen heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the isostructural nature of two pyrimidine compounds has been observed, with their crystal and molecular structures compared to those of analogous compounds. The hydrogen bonding patterns in these compounds contribute to their stability and potential biological activities . The antimicrobial properties of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles have also been evaluated, with some compounds showing marked antibacterial activity .

科学研究应用

化学合成和反应

- 嘧啶衍生物的合成:该化合物已用于合成各种嘧啶衍生物。例如,它与 N-甲基甘氨腈反应,生成可用于形成新环系(如吡咯并[2,3-d]嘧啶和二嘧啶)的化合物 (Kim 和 Santilli,1971 年)。

- 异喹啉衍生物的合成:在异喹啉衍生物的合成中,该化合物与亚芳基丙二腈反应。这种合成途径为化学转化和复杂分子结构的创建提供了宝贵的见解 (Al-Issa,2012 年)。

药理学应用

- 抗菌活性:从该化合物合成的某些衍生物已显示出有希望的抗菌活性。这强调了这些衍生物在开发新的抗菌剂中的潜力 (Rostamizadeh 等人,2013 年)。

- 在非线性光学中的潜力:包括从该化合物合成的嘧啶衍生物在内的嘧啶衍生物在非线性光学 (NLO) 领域有应用,表明它们在先进材料科学和光子学中的潜力 (Hussain 等人,2020 年)。

其他应用

- 稠合杂环的合成:该化合物在稠合杂环的合成中发挥作用,突出了它在创建结构多样的潜在生物活性分子中的重要性 (Abdel-ghany 等人,2016 年)。

- 结构和光谱分析:涉及该化合物的研究有助于更深入地了解分子几何、键合和光谱性质,这在药物设计和材料科学中至关重要 (Sherlin 等人,2018 年)。

属性

IUPAC Name |

4-chloro-6-phenyl-2-pyridin-4-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN4/c17-15-13(10-18)14(11-4-2-1-3-5-11)20-16(21-15)12-6-8-19-9-7-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCGOBYWIZQBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=NC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6bR,10aS)-Ethyl 3-methyl-2-oxo-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate](/img/structure/B3035297.png)

![(6bR,10aS)-Ethyl 3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate](/img/structure/B3035298.png)

![ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate](/img/structure/B3035299.png)

![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B3035306.png)

![1-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B3035313.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B3035314.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3035315.png)

![10-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione](/img/structure/B3035317.png)